
Ethyl N-(3-bromo-4-pyridinyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3-bromo-4-pyridinyl)carbamate, also known as carbamic acid, N-(3-bromo-4-pyridinyl)-, ethyl ester, is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by its yellow to off-white solid appearance and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-bromo-4-pyridinyl)carbamate can be achieved through carbamoylation reactions. One common method involves the reaction of carbonylimidazolide in water with a nucleophile, which provides an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Another method involves the use of aryl isocyanates derived from arylamines and CO2 in the presence of DBU, which can be trapped by various amines and alcohols to make carbamates .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free synthesis techniques. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This method does not require the addition of metal complex catalysts or metal salt additives, making it an eco-friendly approach.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(3-bromo-4-pyridinyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include activated sulfonium reagents for dehydration, potassium persulfate for oxidation, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve mild temperatures and the use of eco-friendly solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce different carbamate derivatives, while substitution reactions can yield a variety of substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl N-(3-bromo-4-pyridinyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl N-(3-bromo-4-pyridinyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with key proteins and enzymes in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(3-bromo-4-pyridinyl)carbamate can be compared with other similar compounds, such as:
Methyl carbamate: An economical carbamoyl donor with broad functional group tolerance.
N-aryl carbamates: Known for their antifungal activities and potential as green pesticides.
The uniqueness of this compound lies in its specific bromine substitution on the pyridine ring, which imparts distinct chemical and biological properties compared to other carbamate derivatives.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
ethyl N-(3-bromopyridin-4-yl)carbamate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-4-10-5-6(7)9/h3-5H,2H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
TZVUDGNHCNRYST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14122630.png)
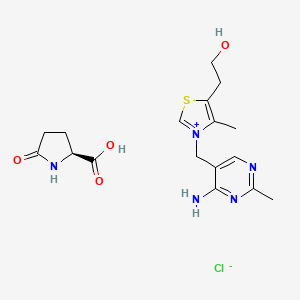
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122639.png)
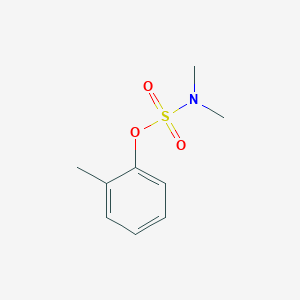
![(E)-1-isopropyl-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B14122656.png)
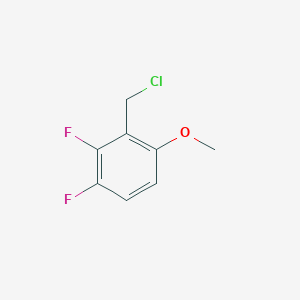
![N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B14122685.png)
![N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14122689.png)


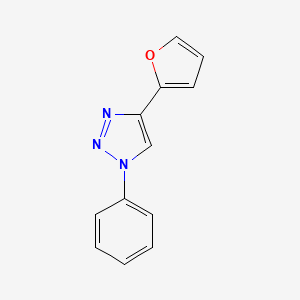
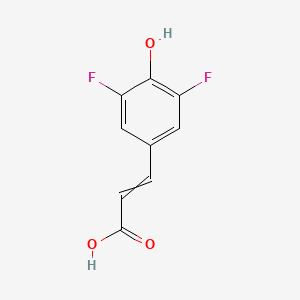
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)
![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)
